3,4-dimethoxy-N-[[[oxo(2-pyrazinyl)methyl]hydrazo]-sulfanylidenemethyl]benzamide
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Overview
Description
3,4-dimethoxy-N-[[[oxo(2-pyrazinyl)methyl]hydrazo]-sulfanylidenemethyl]benzamide is a dimethoxybenzene.
Scientific Research Applications
Synthesis and Structural Studies
- The compound has been involved in studies focusing on its synthesis and crystal structure. For example, Kranjc et al. (2012) explored the synthesis and crystal structures of related compounds, highlighting the role of hydrogen bonding and π–π interactions in their formation. This research contributes to understanding the molecular structure and properties of such compounds (Kranjc et al., 2012).
Biological Activities
- Research has also investigated the biological activities of compounds with similar structures. For instance, Schaefer et al. (1981) studied the biological activity of benzamides against mosquitoes, revealing insights into the potential use of similar compounds in pest control and their safety for non-target organisms (Schaefer, Miura, & Wilder, 1981).
- In the field of medicinal chemistry, Saeed et al. (2015) synthesized a series of benzamide derivatives, exploring their potential biological applications, including their interaction with specific enzymes. This indicates the relevance of such compounds in drug development (Saeed et al., 2015).
Chemical Reactions and Properties
- Studies like the one conducted by Adhami et al. (2012) have focused on the chemical reactions of related benzamides, leading to the creation of new compounds and complexes, providing insight into their chemical behavior and potential applications in various fields (Adhami et al., 2012).
- The research by Gupta et al. (2005) on the preparation and crystal structure of related compounds provides valuable information on their molecular configuration and potential applications in areas like materials science (Gupta, Brahmbhatt, Pandya, & Goswami, 2005).
Properties
Molecular Formula |
C15H15N5O4S |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-[(pyrazine-2-carbonylamino)carbamothioyl]benzamide |
InChI |
InChI=1S/C15H15N5O4S/c1-23-11-4-3-9(7-12(11)24-2)13(21)18-15(25)20-19-14(22)10-8-16-5-6-17-10/h3-8H,1-2H3,(H,19,22)(H2,18,20,21,25) |
InChI Key |
UDICXUBEONZJND-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)C2=NC=CN=C2)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NNC(=O)C2=NC=CN=C2)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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